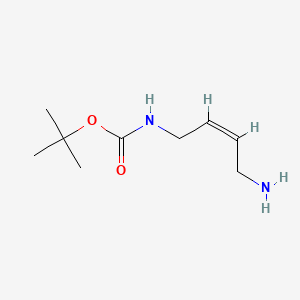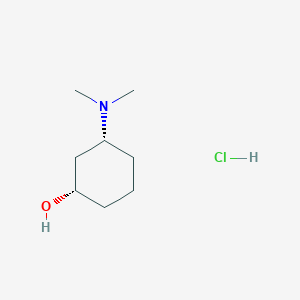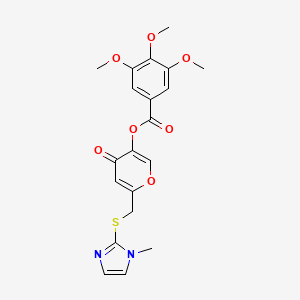![molecular formula C16H18FN3O3 B2384976 3-Ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021089-50-8](/img/structure/B2384976.png)
3-Ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a spirohydantoin-based model compound . It has been studied through single crystal X-ray crystallography and quantum chemical studies .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives was synthesized, and their pharmacological activity was determined with the objective to better understand their structure–activity relationship for anticonvulsant activity .Molecular Structure Analysis
In the crystal structures of similar compounds, molecules generate the same hydrogen-bonded centrosymmetric R 22 (8) synthon . The extended supramolecular architectures depend on the C–H⋯O, C–H⋯π, stacking interactions and parallel interactions at large offsets, which lead to molecular sheets and further, with the assistance of the C–H⋯F interaction, to three-dimensional networks .Chemical Reactions Analysis
The synthesis of similar compounds involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The advantages of the proposed method are mild conditions, simple operation, and good to excellent yields in each step .Wissenschaftliche Forschungsanwendungen
- Spirotetramat’s high activity, low dosage, broad-spectrum insecticidal efficacy, and environmental safety make it suitable for various crops .
- The compound 3-(4-fluorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione (a close relative) has been studied using single crystal X-ray crystallography to assess intermolecular interactions and cooperative effects .
Insecticide Development
Supramolecular Chemistry
Anticonvulsant Activity
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-2-20-14(22)16(18-15(20)23)6-8-19(9-7-16)13(21)11-4-3-5-12(17)10-11/h3-5,10H,2,6-9H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXALJWHULIBFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)F)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((3,4-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2384894.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide](/img/structure/B2384901.png)

![5-Cyclopropyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2384903.png)
![4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2384904.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-(methylsulfanyl)-3-[(4-phenylpiperazino)methyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2384907.png)



